2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)
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Overview
Description
1,4-Bis(glycidylthio)naphthalene is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two glycidylthio groups attached to the 1 and 4 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(glycidylthio)naphthalene can be synthesized through a multi-step process involving the introduction of glycidylthio groups to the naphthalene ring. One common method involves the reaction of 1,4-dichloronaphthalene with sodium thioglycolate to form 1,4-bis(mercapto)naphthalene. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1,4-Bis(glycidylthio)naphthalene .
Industrial Production Methods
Industrial production of 1,4-Bis(glycidylthio)naphthalene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(glycidylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glycidylthio groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Scientific Research Applications
1,4-Bis(glycidylthio)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-Bis(glycidylthio)naphthalene involves its interaction with various molecular targets and pathways. The glycidylthio groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(chloromethyl)naphthalene
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 1,4-Naphthoquinone derivatives
Uniqueness
1,4-Bis(glycidylthio)naphthalene is unique due to the presence of glycidylthio groups, which impart specific reactivity and biological activity. These groups enable the compound to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
95418-41-0 |
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Molecular Formula |
C16H16O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[4-(oxiran-2-ylmethylsulfanyl)naphthalen-1-yl]sulfanylmethyl]oxirane |
InChI |
InChI=1S/C16H16O2S2/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-6,11-12H,7-10H2 |
InChI Key |
UVILIYIDVCCQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSC2=CC=C(C3=CC=CC=C32)SCC4CO4 |
Origin of Product |
United States |
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